N-Benzoyl-4-perhydroazepinone

heterocyclic chemistry ring expansion conformational analysis

Research programs expanding 6-membered piperidine leads require ring-expanded scaffolds without the reactivity complications of basic nitrogen. N-Benzoyl-4-perhydroazepinone solves this by providing a non-basic 7-membered azepanone with orthogonal ketone reactivity. - Distinct Conformational Ensemble: Pseudo-chair/twist-boat conformations inaccessible to piperidones, with a 14 Da mass increment for SAR exploration. - Inert Nitrogen: Predicted conjugate acid pKa ≈ -1.36 ensures exclusive reaction at the 4-ketone during reductive amination, Grignard, or Wittig steps. - Multi-Source Availability: Stocked by several specialist suppliers, ensuring procurement resilience for library synthesis programs.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 15923-40-7
Cat. No. B112002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-4-perhydroazepinone
CAS15923-40-7
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
InChIKeyCFZRTDHGRHTNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-4-perhydroazepinone Identity & Procurement


N-Benzoyl-4-perhydroazepinone (CAS 15923-40-7, molecular formula C13H15NO2, MW 217.26 g/mol), also designated as 1-benzoylazepan-4-one or N-benzoylhexahydro-4-azepin-4-one, is a fully saturated seven-membered azepanone heterocycle bearing an N-benzoyl substituent and a ketone at the 4-position [1]. It belongs to the class of perhydroazepinones—fully hydrogenated azepine rings containing a carbonyl—and is classified as a heterocyclic building block and fine chemical intermediate . Commercial sourcing typically offers this compound as a colorless to pale yellow crystalline solid with purity specifications ranging from 95% to 98% (GC), a boiling point of 170–174 °C at 0.3 Torr, a predicted density of 1.150±0.06 g/cm³, and a computed XLogP3 of 1.2, with recommended long-term storage at 2–8 °C .

Why N-Benzoyl-4-perhydroazepinone Cannot Be Replaced


Although N-Benzoyl-4-perhydroazepinone shares a superficial N-benzoyl ketone motif with six-membered piperidone analogs such as 1-benzoyl-4-piperidone (CAS 24686-78-0) and an azepane scaffold with N-benzyl congeners such as 1-benzylazepan-4-one (CAS 1208-75-9), its seven-membered perhydroazepine ring introduces conformational flexibility, ring strain, and steric volume that are absent from the piperidine series, while the electron-withdrawing benzoyl group confers a fundamentally different electronic and reactivity profile compared to the electron-donating N-benzyl substituent [1][2]. These structural distinctions translate into divergent physicochemical properties, synthetic accessibility, and downstream intermediate utility that preclude simple interchange in multi-step synthetic routes where ring size, N-substituent lability, or conformational pre-organization is critical .

N-Benzoyl-4-perhydroazepinone Differentiation Evidence


Ring Size Divergence: Azepanone vs. Piperidone

N-Benzoyl-4-perhydroazepinone incorporates a seven-membered perhydroazepine ring, which introduces an additional methylene unit compared to the six-membered 1-benzoyl-4-piperidone (CAS 24686-78-0). This ring expansion alters the conformational landscape, ring strain energy, and steric bulk. Conformationally, the seven-membered ring can adopt pseudo-chair and twist-boat conformations not available to the more rigid six-membered piperidine ring [1]. The additional methylene also increases molecular weight by 14 Da (217.26 vs. 203.24 g/mol) and modifies the computed lipophilicity (XLogP3 = 1.2 for the azepanone vs. a lower computed logP for the piperidone analog) [2].

heterocyclic chemistry ring expansion conformational analysis scaffold diversity

Electronic Profile: Benzoyl vs. Benzyl Substituents

The N-benzoyl group of N-Benzoyl-4-perhydroazepinone is an electron-withdrawing acyl substituent, in contrast to the electron-donating N-benzyl group of 1-benzylazepan-4-one (CAS 1208-75-9). This electronic divergence has practical consequences: the benzoyl group reduces the basicity and nucleophilicity of the ring nitrogen (predicted pKa of the conjugate acid ≈ −1.36 for the benzoyl analog), rendering the nitrogen non-basic under physiological and most synthetic conditions, whereas the N-benzyl analog retains a basic tertiary amine character . The benzoyl group is also a more robust protecting group under acidic conditions but can be cleaved under strong basic or reducing conditions, providing orthogonal deprotection options compared to the hydrogenolysis-removable benzyl group .

electronic effects N-acyl vs N-alkyl reactivity protecting group strategy

Synthetic Route: Diazomethane Ring Expansion

A documented synthesis route for N-Benzoyl-4-perhydroazepinone proceeds via ring expansion of 1-benzoyl-4-piperidone using diazomethane, directly converting the six-membered piperidone into the seven-membered azepanone in a single transformation . This synthetic entry point is mechanistically unique to this compound class: the six-membered 1-benzoyl-4-piperidone is a precursor, not a substitute, and cannot be used interchangeably in downstream chemistry that exploits the expanded ring. An alternative preparation route uses benzamide and chloromethyl isocyanate in the presence of a base, highlighting the availability of multiple synthetic strategies that may be selected based on scale, cost, or safety considerations (avoidance of diazomethane) .

ring expansion diazomethane chemistry synthetic methodology azepanone preparation

Physical Form and Solubility Profile

N-Benzoyl-4-perhydroazepinone is a solid at 20 °C with an appearance described as a colorless to pale yellow crystalline powder, whereas closely related analogs such as certain N-alkyl azepanones may be oils or low-melting solids at ambient temperature . The compound is soluble in ketone and benzene solvents but poorly soluble in water, a profile consistent with its moderate computed lipophilicity (XLogP3 = 1.2) . The solid physical form facilitates accurate weighing, storage, and handling in laboratory settings compared to liquid or hygroscopic analogs, which is a practical differentiator in high-throughput or automated synthesis workflows.

solid handling solubility formulation laboratory workflow

Pricing & Availability: Azepanone vs. Piperidone

N-Benzoyl-4-perhydroazepinone occupies a distinct procurement tier compared to its six-membered analog. Pricing data from Chinese domestic suppliers place the azepanone at approximately 234 RMB per gram (Macklin, 95% purity), while the six-membered 1-benzoyl-4-piperidone is available at approximately 62 RMB per gram (TCI, >97% GC purity, calculated from 310 RMB/5g) . This represents a ~3.8× price premium for the seven-membered azepanone on a per-gram basis, reflecting its status as a specialty heterocyclic building block with lower production volume relative to the commodity-scale piperidone. The N-benzoyl substitution also commands a premium over the N-benzyl analog (1-benzylazepan-4-one, ~65 USD/g at AKSci), consistent with the added synthetic step of acylation . Multiple suppliers (Macklin, Solarbio, Hansi Chemical, AKSci, Santa Cruz Biotechnology) offer the compound, indicating moderate but not commodity-level market availability .

procurement pricing supply chain building block availability

Evidence Strength and Data Limitations

It must be explicitly stated that high-strength direct head-to-head comparative biological or pharmacological data for N-Benzoyl-4-perhydroazepinone against its closest analogs (1-benzoyl-4-piperidone, 1-benzylazepan-4-one, 1-benzoylazepane) are not available in the peer-reviewed primary literature at the time of this analysis. The compound is primarily referenced as a synthetic intermediate and building block rather than as a final bioactive entity. A class-level inference from the azepanone literature suggests that ring-expanded seven-membered analogs of piperidine-based pharmacophores can exhibit dramatically altered potency (up to 150-fold differences reported for 4-(propananilido)perhydroazepines vs. corresponding piperidines), but this finding has not been specifically validated for the N-benzoyl-4-keto substitution pattern [1]. Users requiring pharmacological differentiation data for biological target engagement should commission bespoke comparative profiling rather than relying on published datasets. The differentiation evidence presented herein is therefore weighted toward structural, physicochemical, synthetic, and procurement-relevant dimensions.

data transparency literature gap comparative pharmacology

N-Benzoyl-4-perhydroazepinone Application Scenarios


Scaffold-Hopping with Seven-Membered Rings

When a medicinal chemistry program seeks to explore ring-expanded analogs of a piperidine-based lead series, N-Benzoyl-4-perhydroazepinone provides direct access to the seven-membered azepanone scaffold with an additional methylene unit and a distinct conformational ensemble (pseudo-chair, twist-boat) unavailable to six-membered rings . The 14 Da mass increment and altered XLogP3 (1.2) relative to 1-benzoyl-4-piperidone may modulate target binding kinetics, metabolic stability, or off-target promiscuity in ways that cannot be predicted from the piperidone analog alone. This scenario leverages the ring-size differentiation evidence established in Section 3, Evidence Item 1.

Multi-Step Synthesis: N-Benzoyl Protection & Ketone Reactivity

The non-basic character of the N-benzoyl nitrogen (predicted conjugate acid pKa ≈ −1.36) ensures that the azepanone nitrogen remains inert during reactions targeting the 4-ketone (e.g., reductive amination, Grignard addition, Wittig olefination), whereas the basic nitrogen of an N-benzyl analog (pKa ≈ 8–10) would compete for electrophiles or require additional protecting group manipulation . This scenario is grounded in the N-substituent electronic differentiation evidence from Section 3, Evidence Item 2, and is particularly relevant for synthetic routes requiring orthogonal reactivity between the ketone and the ring nitrogen.

Ring-Expansion Methodology Development

N-Benzoyl-4-perhydroazepinone is uniquely positioned as the product of a ring-expansion reaction from 1-benzoyl-4-piperidone using diazomethane, making it a reference standard for developing, optimizing, or validating new ring-expansion methodologies . Researchers investigating safer alternatives to diazomethane (e.g., trimethylsilyldiazomethane, photochemical ring expansion, or transition-metal-catalyzed C–C insertion) can use this compound as a benchmark product for yield and purity comparisons. This application directly follows from the synthetic route specificity evidence in Section 3, Evidence Item 3.

Automated High-Throughput Library Synthesis

The solid physical form at 20 °C, well-defined crystalline appearance, and solubility profile (soluble in ketones and benzene, poorly soluble in water) of N-Benzoyl-4-perhydroazepinone facilitate automated gravimetric dispensing and dissolution in organic solvents commonly used in parallel synthesis . For organizations building diverse heterocyclic screening libraries, the compound offers a seven-membered ring scaffold that is structurally differentiated from the more abundant six-membered piperidone building blocks, with moderate supplier diversity (Macklin, Solarbio, AKSci, Santa Cruz, CymitQuimica) ensuring multi-source procurement resilience despite its premium pricing relative to commodity building blocks .

Technical Documentation Hub

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